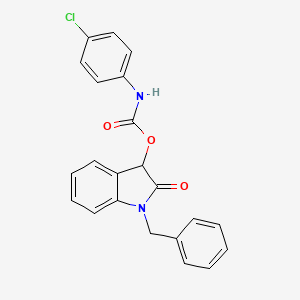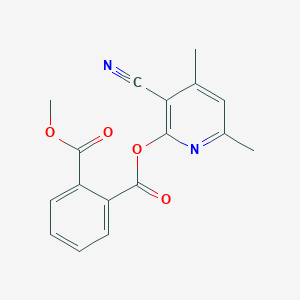
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate
Overview
Description
The compound “2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also contains a thiazole ring, which is a type of heterocyclic compound that includes a five-membered ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions . For example, Suzuki cross-coupling reactions have been used in the synthesis of related compounds . These reactions typically involve the use of a palladium catalyst and a boronic acid or ester .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds, such as those containing pyridine rings, can undergo a variety of reactions, including electrophilic substitution and nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties such as melting point, boiling point, solubility, and stability .
Scientific Research Applications
Synthesis and Structural Analysis
- 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl cyclopropanecarboxylate and its analogs are synthesized for structural and computational studies. These compounds are characterized using NMR, IR spectroscopies, and HRMS analyses. Theoretical calculations, including density-functional-theory (DFT) calculations, are used to understand their stability and tautomeric forms (Shen et al., 2012).
Biological Activity
- Related compounds are investigated for their biological activities. For instance, derivatives of cyclopropanecarboxylic acid, which is a leading compound in this category, demonstrate notable herbicidal and fungicidal activities (Tian et al., 2009).
Application in Drug Synthesis
- The compound's structure serves as a key intermediate in synthesizing various pharmaceutical compounds. For example, it's used in creating intermediates for drugs like Tianeptine (Xiu-lan, 2009).
Potential Anticancer Properties
- Some derivatives, such as 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides, are synthesized and evaluated for anticancer activity against various cancer types, including leukemia, melanoma, and breast cancer (Ostapiuk et al., 2015).
Antimicrobial Activity
- Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, related to the compound, show promising antimicrobial activity against different bacterial and fungal strains, including M. tuberculosis (Nural et al., 2018).
Chemical Transformations and Mechanisms
- The compound and its analogs are used in various chemical transformations, such as the synthesis of thiophene ring-opening reactions, leading to the creation of new compounds with potential applications in different fields (Abadleh et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(6-chloropyridin-3-yl)-5-methyl-1,3-thiazol-4-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-7-11(18-13(17)8-2-3-8)16-12(19-7)9-4-5-10(14)15-6-9/h4-6,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLWWUSXHYVTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=C(C=C2)Cl)OC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B3036731.png)
![4-[(dimethylamino)methylene]-3-(4-pyridinyl)-5(4H)-isoxazolone](/img/structure/B3036732.png)




![1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-3-nitrosoindol-2-ol](/img/structure/B3036738.png)
![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3036739.png)

![2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B3036743.png)

![6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B3036751.png)

![1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3036754.png)